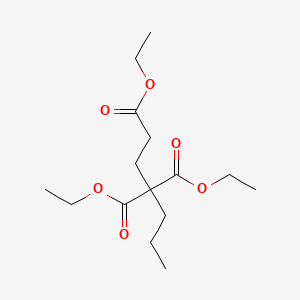
Epi-Galanthamin-O-Methyl-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi-galanthamine-O-methyl-d3: is a deuterium-labeled derivative of galanthamine, a naturally occurring alkaloid. This compound is primarily known for its role as a selective inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The deuterium labeling in Epi-galanthamine-O-methyl-d3 enhances its stability and allows for more precise analytical measurements in scientific research .
Wissenschaftliche Forschungsanwendungen
Epi-galanthamine-O-methyl-d3 has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Epi-galanthamine-O-methyl-d3 is a deuterium-labeled selective inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition.
Mode of Action
The compound interacts with AChE, inhibiting its activity This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission
Result of Action
The primary molecular effect of Epi-galanthamine-O-methyl-d3 is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, potentially improving memory and cognition. On a cellular level, the compound may also inhibit ion channels and protein interactions .
Biochemische Analyse
Biochemical Properties
Epi-galanthamine-O-methyl-d3 interacts with acetylcholinesterase, an enzyme crucial in nerve function . The nature of this interaction is inhibitory, meaning Epi-galanthamine-O-methyl-d3 prevents acetylcholinesterase from performing its usual function .
Cellular Effects
The inhibition of acetylcholinesterase by Epi-galanthamine-O-methyl-d3 can have significant effects on cellular processes. Acetylcholinesterase plays a key role in nerve signal transmission, and its inhibition can influence cell signaling pathways .
Molecular Mechanism
Epi-galanthamine-O-methyl-d3 exerts its effects at the molecular level primarily through its interaction with acetylcholinesterase. By binding to this enzyme, Epi-galanthamine-O-methyl-d3 inhibits its activity, which can lead to changes in nerve signal transmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Epi-galanthamine-O-methyl-d3 involves multiple steps, starting from commercially available precursors. The key steps include:
Intramolecular Alkylation: This step involves the formation of a phenol derivative, which is then subjected to intramolecular alkylation to form the core structure of the compound.
Deuterium Labeling:
Industrial Production Methods: Industrial production of Epi-galanthamine-O-methyl-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the phenol derivative.
Deuterium Exchange: Industrial deuterium exchange processes to incorporate deuterium atoms.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Epi-galanthamine-O-methyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Epi-galanthamine-O-methyl-d3 .
Vergleich Mit ähnlichen Verbindungen
Galanthamine: The parent compound, also an acetylcholinesterase inhibitor.
Galanthamine-O-methyl-d3: Another deuterium-labeled derivative with similar properties.
Homolycorine: A structurally related alkaloid with different biological activities.
Uniqueness: Epi-galanthamine-O-methyl-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Eigenschaften
IUPAC Name |
(1S,12S,14S)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-FDGFTHSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@H](C[C@@H]4O2)O)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)



